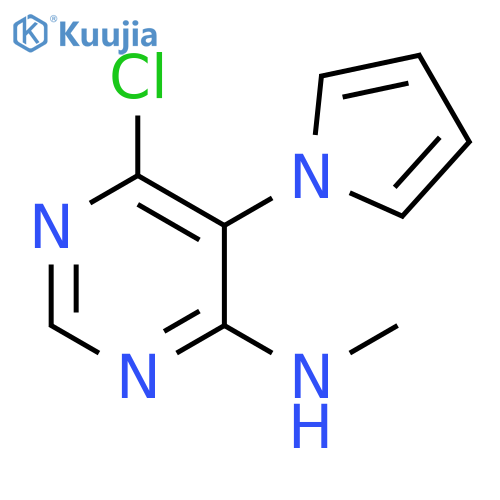Cas no 1708445-18-4 ((6-Chloro-5-pyrrol-1-yl-pyrimidin-4-yl)-methyl-amine)

(6-Chloro-5-pyrrol-1-yl-pyrimidin-4-yl)-methyl-amine 化学的及び物理的性質
名前と識別子
-
- (6-Chloro-5-pyrrol-1-yl-pyrimidin-4-yl)-methyl-amine
-
- インチ: 1S/C9H9ClN4/c1-11-9-7(8(10)12-6-13-9)14-4-2-3-5-14/h2-6H,1H3,(H,11,12,13)
- InChIKey: QPWWWWBTRDVDFL-UHFFFAOYSA-N
- ほほえんだ: C1=NC(Cl)=C(N2C=CC=C2)C(NC)=N1
(6-Chloro-5-pyrrol-1-yl-pyrimidin-4-yl)-methyl-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510113-1g |
(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine |
1708445-18-4 | 97% | 1g |
$*** | 2023-03-30 |
(6-Chloro-5-pyrrol-1-yl-pyrimidin-4-yl)-methyl-amine 関連文献
-
Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
(6-Chloro-5-pyrrol-1-yl-pyrimidin-4-yl)-methyl-amineに関する追加情報
Compound CAS No. 1708445-18-4: (6-Chloro-5-pyrrol-1-yl-pyrimidin-4-yl)-methyl-amine
The compound with CAS No. 1708445-18-4, commonly referred to as (6-Chloro-5-pyrrol-1-yl-pyrimidin-4-yl)-methyl-amine, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrimidine ring system with a pyrrole moiety and a methylamine group, making it a versatile building block for various applications.
Pyrimidine derivatives have long been recognized for their potential in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. The presence of a pyrrole group in this compound further enhances its chemical reactivity and biological activity, making it a promising candidate for exploring novel therapeutic interventions. Recent studies have highlighted the ability of this compound to modulate key cellular pathways, such as the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer cells.
The synthesis of (6-Chloro-5-pyrrol-1-yl-pyrimidin-4-yl)-methyl-amine involves a multi-step process that typically begins with the preparation of the pyrimidine core. This is followed by the introduction of the pyrrole moiety through a nucleophilic aromatic substitution or coupling reaction, depending on the specific conditions employed. The final step involves the attachment of the methylamine group, which can be achieved via reductive amination or other amine-forming reactions.
One of the most exciting developments in recent years has been the exploration of this compound as a potential antitumor agent. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapy drugs. The mechanism of action appears to involve both apoptosis induction and autophagy modulation, suggesting a multifaceted approach to cancer treatment.
In addition to its therapeutic potential, (6-Chloro-5-pyrrol-1-yl-pyrimidin-4-yl)-methyl-amine has also found applications in materials science, particularly in the development of advanced materials for electronic devices. Its ability to form stable coordination complexes with transition metals makes it a valuable component in the synthesis of metalloorganic frameworks (MOFs) and other porous materials.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed its strong binding affinity to several key proteins involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. Furthermore, density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity, paving the way for rational drug design.
In conclusion, (6-Chloro-5-pyrrol-1-yli pyrimidinil-methanamin) represents a fascinating example of how organic compounds with complex architectures can be harnessed for diverse applications across multiple disciplines. As research continues to uncover new facets of its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
1708445-18-4 ((6-Chloro-5-pyrrol-1-yl-pyrimidin-4-yl)-methyl-amine) 関連製品
- 1236764-10-5(4-(3,3,3-Trifluoro-propoxy)-phenylamine)
- 2287273-88-3(3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid)
- 880479-02-7(3-(1H-imidazol-4-yl)-2-(3-methylbutanamido)propanoic acid)
- 912761-86-5(2-fluoro-4-(trifluoromethyl)phenylhydrazine)
- 908117-93-1(Fmoc-N-(4-aminobutyl)-glycine hydrochloride)
- 1339148-07-0(2,2-dimethyl-3-(oxolan-2-yl)propanoic acid)
- 1805656-17-0(5-Cyano-3-ethyl-2-hydroxyphenylacetic acid)
- 2248407-41-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methanesulfonylphenyl)propanoate)
- 2228713-02-6(3-(4-bromo-3,5-dimethylphenyl)azetidine)
- 1368274-55-8(Methyl 2-chloro-4-ethoxybenzoate)



